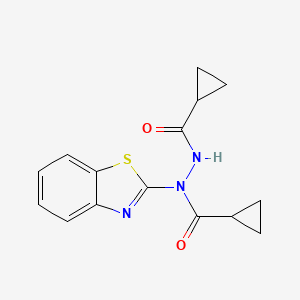

N-1,3-benzothiazol-2-yl-N'-(cyclopropylcarbonyl)cyclopropanecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-1,3-benzothiazol-2-yl-N'-(cyclopropylcarbonyl)cyclopropanecarbohydrazide is a chemical compound that has generated interest in the scientific community due to its potential applications in research. This compound is a hydrazide derivative that has been synthesized through a multi-step process. In

Scientific Research Applications

Antitumor Applications

The development and clinical candidacy of antitumor benzothiazoles, such as Phortress, highlight the significant potential of benzothiazole derivatives in cancer treatment. These compounds exhibit selective uptake into sensitive cells, followed by a series of cellular responses leading to cell death. Key steps in this process include Arylhydrocarbon Receptor binding, induction of cytochrome P450 isoform 1A1, and the formation of DNA adducts. The understanding of this mechanism has been crucial in advancing drug development efforts, including the synthesis of fluorinated analogues and water-soluble prodrugs for enhanced efficacy and administration (Bradshaw & Westwell, 2004). Another study synthesized and evaluated benzothiazole derivatives for their potent antitumor properties, designing biologically stable derivatives with significant in vivo tumor growth inhibition effects (Yoshida et al., 2005).

Antimicrobial Properties

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, new 2-substituted benzothiazole derivatives were prepared and showed promising antimicrobial effects as assessed by the disc diffusion method, indicating their potential as effective antimicrobial agents (Rajeeva et al., 2009).

Synthetic Methodologies

Research into benzothiazole compounds also extends into the development of novel synthetic methods. Enantioselective dearomative [3+2] cycloaddition reactions of benzothiazoles have been developed, achieving high yields and enantioselectivity. This method opens up new avenues for the synthesis of hydropyrrolo[2,1-b]thiazole compounds from a range of benzothiazoles and cyclopropane-1,1-dicarboxylates, highlighting the versatility and potential of benzothiazole derivatives in synthetic chemistry (Wang et al., 2016).

Mechanism of Action

properties

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)-N'-(cyclopropanecarbonyl)cyclopropanecarbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-13(9-5-6-9)17-18(14(20)10-7-8-10)15-16-11-3-1-2-4-12(11)21-15/h1-4,9-10H,5-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOKGMPKKZAOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5588136.png)

![N,N-dimethyl-2-({[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5588137.png)

![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588138.png)

![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)

![N-(1-{[1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]carbonyl}piperidin-4-yl)acetamide](/img/structure/B5588150.png)

![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)

![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5588168.png)

![3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol](/img/structure/B5588194.png)

![N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5588209.png)

![(1S*,5R*)-3-[3-(1,3-benzodioxol-5-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588230.png)